![molecular formula C20H21F2NO4S B2817351 2-((difluoromethyl)sulfonyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1797646-36-6](/img/structure/B2817351.png)
2-((difluoromethyl)sulfonyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide
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Description
2-((difluoromethyl)sulfonyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H21F2NO4S and its molecular weight is 409.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structures of Pyran Derivatives : Studies on compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide focus on synthesis and crystal structures, revealing insights into supramolecular aggregation controlled by π–π interactions and weak hydrogen bonding (Kranjc et al., 2012). These findings highlight the importance of understanding the structural dynamics of similar compounds, which could be applicable to the study of 2-((difluoromethyl)sulfonyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide.
Anticancer and Anti-Inflammatory Agents
Pro-Apoptotic Indapamide Derivatives : Research into derivatives of indapamide, a sulfonamide, has identified compounds with significant proapoptotic activity against melanoma cell lines, suggesting potential anticancer applications (Yılmaz et al., 2015). This exploration into sulfonamide derivatives underscores the potential for similar compounds to serve as frameworks for developing new anticancer agents.
Naphthoquinone Derivatives with Cytotoxic Activity : The synthesis and evaluation of 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown potent cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (Ravichandiran et al., 2019). Such studies reveal the versatility of incorporating sulfonamide functionalities into therapeutic compounds.
Molecular Docking and Non-Covalent Interaction Studies
Molecular Docking of Benzamide Derivatives : Investigations into the non-covalent interactions and molecular docking of benzamide derivatives have provided insights into their potential biological activities and interaction mechanisms with biological targets (Asegbeloyin et al., 2019). These methodologies are crucial for understanding how similar compounds, including 2-((difluoromethyl)sulfonyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide, might interact with biological systems.
properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO4S/c21-19(22)28(25,26)17-9-5-4-8-16(17)18(24)23-14-20(10-12-27-13-11-20)15-6-2-1-3-7-15/h1-9,19H,10-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYGLSYBTOJSQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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